molecular formula C22H24N4O3 B11235924 N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide

N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide

Cat. No.: B11235924
M. Wt: 392.5 g/mol
InChI Key: JOKYQROFNCGOBF-UHFFFAOYSA-N
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Description

N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its unique structure, which includes a quinoxaline core, an ethylacetamide group, and a dimethylphenylamino substituent. It has garnered interest in various scientific fields due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Dimethylphenylamino Group: The dimethylphenylamino group can be introduced via a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a suitable dimethylphenylamine.

    Attachment of the Ethylacetamide Group: The final step involves the acylation of the amino group with ethyl acetate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles; typically in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction Pathways: Influencing pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide can be compared with other quinoxaline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C22H24N4O3/c1-5-25(16(4)27)21-22(29)26(19-9-7-6-8-18(19)24-21)13-20(28)23-17-11-10-14(2)15(3)12-17/h6-12H,5,13H2,1-4H3,(H,23,28)

InChI Key

JOKYQROFNCGOBF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)C)C)C(=O)C

Origin of Product

United States

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